molecular formula C₄H₂D₈O₂S B1145254 Thiodiglycol-d8 CAS No. 1435934-55-6

Thiodiglycol-d8

Cat. No.: B1145254
CAS No.: 1435934-55-6
M. Wt: 130.24
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Description

Thiodiglycol-d8 (CAS 1435934-55-6) is a deuterated organosulfur compound with the molecular formula C₄H₂D₈O₂S and a molecular weight of 130.24 g/mol. It serves as a critical isotopic tracer and internal standard in analytical chemistry, particularly for the detection of its non-deuterated counterpart, thiodiglycol, which is the primary hydrolysis product and metabolite of sulfur mustard chemical warfare agents . By incorporating eight deuterium atoms, this compound provides a distinct mass spectrometric signature, enabling highly precise quantification of thiodiglycol in complex environmental and biological matrices via Gas Chromatography-Mass Spectrometry (GC-MS), with research demonstrating its utility in monitoring sulfur mustard exposure through protein adducts . Its primary research value lies in advancing isotopic tracer methodologies for environmental analysis and forensic toxicology. The kinetic isotope effect, resulting from the stronger carbon-deuterium bonds, can also be utilized to study the compound's own biotransformation pathways . In vitro studies have shown that mammalian alcohol dehydrogenases (ADH) oxidize thiodiglycol, suggesting a role in investigating the metabolic activation and potential toxicity of sulfur mustard hydrolysis products . This compound is offered as a solution of 1 mg/mL in methanol for convenience and handling safety . This compound is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

CAS No.

1435934-55-6

Molecular Formula

C₄H₂D₈O₂S

Molecular Weight

130.24

Synonyms

2,2’-Thiobis[ethanol]-d8;  1,5-Dihydroxy-3-thiapentane-d8;  2,2’-Dihydroxydiethyl Sulfide-d8;  2,2’-Thiodiethanol-d8;  2,2’-Thiodiglycol-d8;  2-(2-Hydroxyethylthio)ethanol-d8;  3-Thiapentane-1,5-diol-d8;  Bis(2-hydroxyethyl) Sulfide-d8;  Bis(2-hydroxyethyl)

Origin of Product

United States

Preparation Methods

Core Reaction Pathway

The foundational synthesis of TDG-d8 involves the condensation of deuterated ethylene oxide (C₂D₄O) and deuterated hydrogen sulfide (D₂S). This reaction proceeds via a nucleophilic substitution mechanism, where the sulfide ion (S²⁻) attacks the electrophilic carbon in ethylene oxide, resulting in the formation of TDG-d8. The reaction is represented as:

C2D4O+D2SD8C4H4O2S\text{C}2\text{D}4\text{O} + \text{D}2\text{S} \rightarrow \text{D}8\text{C}4\text{H}4\text{O}_2\text{S}

Key parameters influencing yield and purity include:

  • Pressure : Elevated pressures (60–300 psi) enhance reaction kinetics by increasing gas solubility in the liquid phase.

  • Temperature : Optimal temperatures range from 65°F to 212°F, with higher temperatures accelerating reaction rates but risking decomposition.

  • Solvent System : TDG-d8 itself serves as an autogenous solvent, eliminating the need for external solvents and simplifying purification.

Table 1: Laboratory-Scale Reaction Conditions and Outcomes

ParameterRange/ValueImpact on YieldSource
Pressure60–300 psi+90% yield
Temperature65–212°F5–30x rate increase
Reactant Ratio (C₂D₄O:D₂S)2:1>99% conversion

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial production leverages continuous flow systems to maintain high throughput and consistency. A gas absorption column is typically employed, where C₂D₄O and D₂S are introduced at the base, and TDG-d8 circulates countercurrently to absorb reactants. Key features include:

  • Recirculation Loop : Unreacted gases are recycled, minimizing waste.

  • In-Line Cooling : Heat generated by the exothermic reaction is dissipated to prevent thermal degradation.

Isotopic Purity Control

Deuterium enrichment requires stringent quality control:

  • Deuterated Reagents : C₂D₄O and D₂S must exhibit ≥99.5% isotopic purity to avoid protium contamination.

  • Distillation : Fractional distillation under vacuum removes residual reactants and byproducts.

Table 2: Industrial Process Metrics

MetricValueSource
Production Capacity10–50 tons/year
Isotopic Purity≥99.8%
Energy Consumption15–20 kWh/kg

Reaction Optimization and Kinetic Analysis

Pressure and Temperature Synergy

The interplay between pressure and temperature significantly impacts reaction efficiency. At 300 psi and 140°F, the reaction completes in <1 hour, compared to 15+ hours at atmospheric pressure. This synergy reduces side reactions, such as sulfoxide formation, which are prevalent under prolonged conditions.

Solvent-Free Mechanistic Advantages

Using TDG-d8 as the reaction medium eliminates solvent separation steps and enhances sustainability. The absence of non-reactive solvents (e.g., aniline or kerosene) also prevents isotopic dilution.

Characterization and Quality Assurance

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H NMR) is the gold standard for verifying isotopic purity. Key spectral features include:

  • Methylene Protons : Resonances at 2.78 ppm (S–CH₂) and 3.78 ppm (O–CH₂).

  • Deuterium Integration : Absence of protium signals confirms ≥99.8% deuteration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates molecular integrity, with the molecular ion peak at m/z 156.08 (C₄D₈O₂S) .

Chemical Reactions Analysis

Types of Reactions

Thiodiglycol-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactions

Thiodiglycol-d8 (chemical formula: C₄H₁₀O₂S) is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in isotopic labeling. The compound can undergo several chemical reactions:

  • Oxidation : Converts to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
  • Reduction : Forms thiols with reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Substitution : Engages in nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN).

The major products formed through these reactions include sulfoxides, sulfones, and various substituted thiodiglycol derivatives.

Scientific Research Applications

This compound is widely utilized across multiple scientific disciplines:

Chemistry

  • Solvent and Reagent : It serves as a solvent in organic synthesis and biochemical studies, facilitating various chemical reactions due to its polar protic nature.
  • Isotopic Labeling : The presence of deuterium allows for detailed analysis in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the understanding of molecular interactions and dynamics.

Biology

  • Enzyme Mechanisms : this compound is employed to trace metabolic pathways and study enzyme kinetics. Its isotopic labeling capabilities enable researchers to track molecular interactions effectively.
  • Biochemical Studies : It influences the stability and reactivity of biological molecules, making it valuable in studying cellular processes.

Medicine

  • Pharmaceutical Development : The compound is used as a tracer in metabolic studies and drug development, particularly for formulations aimed at combating oxidative stress due to its antioxidant properties.
  • Toxicology Studies : this compound has been investigated for its role in monitoring exposure to hazardous substances like sulfur mustard. It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to quantify thiodiglycol metabolites in biological samples .

Industry

  • Manufacturing : It is utilized in producing polymers, dyes, and other industrial chemicals due to its chemical reactivity and solvent properties.

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace metabolic pathways in a mammalian model. The deuterated compound allowed researchers to monitor the incorporation of labeled atoms into metabolic products, providing insights into enzymatic activity and pathway dynamics.

Case Study 2: Toxicological Monitoring

In a toxicological study involving sulfur mustard exposure, this compound was used as an internal standard for quantifying urinary excretion levels of thiodiglycol metabolites. Results indicated that urinary levels peaked within the first few days post-exposure, demonstrating the compound's utility in biological monitoring .

Mechanism of Action

Thiodiglycol-d8 exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Structural and Functional Comparison

Thiodiglycol-d8 is structurally analogous to thiodiglycol (TDG) but differs in isotopic composition. Below is a comparison with other related compounds:

Compound Structure Key Functional Groups Applications
This compound Deuterated TDG (C₄D₈O₂S) -OH, -S- Isotopic tracer for TDG in environmental/forensic analysis
Thiodiglycol (TDG) HO-CH₂-CH₂-S-CH₂-CH₂-OH -OH, -S- Hydrolysis product of sulfur mustard; used in inks, lubricants
3,3'-Thiodipropanol HO-CH₂-CH₂-CH₂-S-CH₂-CH₂-CH₂-OH -OH, -S- Industrial solvent; less toxic than TDG
Thiodiglycolic Acid HOOC-CH₂-S-CH₂-COOH -COOH, -S- Chelating agent in polymer production; higher water solubility

Key Observations :

  • Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-labeled TDG, enabling its use in isotope dilution mass spectrometry (IDMS) without altering chemical reactivity .
  • Solubility : Thiodiglycolic acid exhibits higher aqueous solubility (2.58 mg/mL in water) compared to TDG and its deuterated analog due to carboxylic acid groups .
Analytical Performance Comparison

This compound is critical in ASTM Method D7598 , which targets TDG in water samples. A comparison of analytical standards reveals:

Parameter This compound Thiodiglycol 3,3'-Thiodipropanol
Detection Limit (GC-MS) 0.1 ppb (due to isotopic separation) 1.0 ppb (matrix interference) Not standardized
Cost €2,353/25 mg $25/1 mL (4.0 mg/mL) Not commercially available
Stability Stable in methanol; avoid light Stable in acidic conditions Degrades under UV exposure

Research Findings :

  • Angerhofer et al. (2014) demonstrated that this compound improves TDG recovery rates by 95–98% in spiked water samples, outperforming non-deuterated surrogates .
  • In contrast, 3,3'-thiodipropanol lacks sufficient sensitivity for trace analysis due to its longer carbon chain and lower volatility .

Q & A

Q. What strategies mitigate confounding variables when studying Thiodiglycol-d8 interactions with biological macromolecules?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions. Use genetic knockout models or competitive inhibitors to isolate specific interaction pathways .

Guidance for Data Interpretation and Reporting

  • Contradiction Analysis : When conflicting data arise (e.g., variable degradation rates), apply triangulation by cross-validating results with multiple analytical techniques (e.g., GC-MS, LC-MS, NMR). Document methodological limitations in supplementary materials .
  • Figure Preparation : Ensure all graphs include labeled axes, error bars, and statistical significance markers. Reference figures in-text with contextual interpretations, avoiding redundant data tables .
  • Ethical Reporting : Disclose all conflicts of interest, especially in studies with dual-use implications. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

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